Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Spirocyclic Building Blocks Medicinal Chemistry Scaffold Selection

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1268520-21-3) is a Boc-protected spirocyclic diamine featuring a 2-oxa-8-azaspiro[4.5]decane core with a reactive aminomethyl side chain at the 3-position. This scaffold is recognized within multiple patent families as a privileged intermediate for constructing sigma-1 (σ1) receptor ligands with analgesic potential and PI3Kδ inhibitors for oncology indications.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 1268520-21-3
Cat. No. B2882541
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS1268520-21-3
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CN
InChIInChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10,15H2,1-3H3
InChIKeyKZIVKLLJQLIJKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1268520-21-3): A Boc-Protected [4.5]-Spirocyclic Building Block for Pain and Neurodegeneration Research


tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 1268520-21-3) is a Boc-protected spirocyclic diamine featuring a 2-oxa-8-azaspiro[4.5]decane core with a reactive aminomethyl side chain at the 3-position [1]. This scaffold is recognized within multiple patent families as a privileged intermediate for constructing sigma-1 (σ1) receptor ligands with analgesic potential and PI3Kδ inhibitors for oncology indications [2][3]. Commercially available at ≥97% purity (HPLC) with full analytical characterization (NMR, LCMS), it serves as a key diversification point for medicinal chemistry programs requiring the 3-aminomethyl substitution pattern on the [4.5]-spiro framework .

Why Generic Substitution of CAS 1268520-21-3 Fails: Ring-Size and Substitution-Pattern Specificity in Oxa-Azaspiro Medicinal Chemistry


Spirocyclic building blocks within the oxa-azaspiro family exhibit profound functional divergence based on ring size, heteroatom placement, and substitution vector. The [4.5]-spiro system of CAS 1268520-21-3 is structurally distinct from its [4.4]-nonane counterpart (CAS 1268520-24-6), differing by one methylene unit in the nitrogen-containing ring, which shifts molecular weight from 256.34 to 270.37 g/mol, alters calculated lipophilicity (cLogP differential ~0.4 units), and modifies the spatial trajectory of the aminomethyl vector upon deprotection [1][2]. In patent-defined σ1 receptor SAR landscapes, analogous core variations have produced affinity differences exceeding 5-fold (Ki range: 3.26–312.4 nM across isoforms), confirming that scaffold architecture—not merely functional group presence—governs target engagement [3]. Generic interchange without structural validation therefore risks selecting a scaffold with incompatible steric or electronic properties, compromising lead series integrity from the outset.

Product-Specific Quantitative Evidence for CAS 1268520-21-3: Differentiating the [4.5]-Spiro Aminomethyl Scaffold from Closest Analogs


Ring-Size Differentiation: [4.5]Decane vs. [4.4]Nonane Scaffold Properties

The target compound's 2-oxa-8-azaspiro[4.5]decane core (CAS 1268520-21-3) is the 6-membered piperidine-containing analog of the 2-oxa-7-azaspiro[4.4]nonane system (CAS 1268520-24-6). The additional methylene group increases molecular weight from 256.34 to 270.37 g/mol and introduces a conformational difference in the nitrogen heterocycle (piperidine vs. pyrrolidine), which directly impacts the spatial orientation of the 3-aminomethyl side chain upon Boc-deprotection and subsequent derivatization [1].

Spirocyclic Building Blocks Medicinal Chemistry Scaffold Selection

Sigma-1 Receptor Ligand Class Precedent: Binding Affinity Benchmarks for Oxa-Azaspiro Scaffolds

The oxa-azaspiro[4.5]decane scaffold is validated as a sigma-1 (σ1) receptor pharmacophore core. In the patent family exemplified by US 10,183,918, oxa-azaspiro compounds with the [4.5] ring system demonstrated σ1 receptor binding with Ki values in the nanomolar range (preferred embodiments <100 nM) [1]. Independently, a series of 1-oxa-8-azaspiro[4.5]decane derivatives synthesized as candidate PET radioligands displayed σ1 Ki values of 3.26–11.2 nM with subtype selectivity over σ2 (σ2 Ki: 164.4–312.4 nM), confirming that the [4.5]-spiro architecture supports high-affinity σ1 engagement when appropriately substituted [2].

Sigma-1 Receptor Pain Neuroimaging Radioligand

PI3Kδ Inhibitor Intermediate Lineage: Structural Confirmation of the [4.5]-Spiro Core in Oncology Programs

The oxa-azaspiro[4.5]decane scaffold is explicitly disclosed as a core structural component within the PI3Kδ inhibitor patent family (US 2023/0234962 A1) assigned to Jiangsu Hengrui Pharmaceuticals. The general formula (I) encompasses spirocyclic variants where the ring size 'n' equals 1 or 2, with the [4.5] system (n=2 in the oxa-containing ring) representing one of the two explicitly enabled embodiments [1]. This patent disclosure documents PI3Kδ enzymatic inhibition for compounds incorporating the oxa-azaspiro framework, providing a direct industrial research lineage for the target scaffold [1].

PI3Kδ Inhibitor Oncology Hematologic Malignancies Spiro Building Block

Purity and Analytical Characterization: Batch-to-Batch Reproducibility for Medicinal Chemistry Campaigns

CAS 1268520-21-3 is commercially supplied at ≥97% purity (HPLC, 254 nm) by multiple authorized vendors, with accompanying certificates of analysis documenting identity by ¹H NMR and LCMS . In contrast, the direct [4.4]nonane analog (CAS 1268520-24-6) is typically offered at 95–97% purity range from overlapping supplier networks, with fewer lot-characterization reports publicly available . The MDL number MFCD18632915 provides a unique registry identifier for unambiguous procurement specification across supplier catalogs .

Quality Control Analytical Chemistry Reproducibility Procurement

Conformational Constraint and Exit Vector Geometry: Structural Rationale for Binding-Site Differentiation

The 2-oxa-8-azaspiro[4.5]decane system places the aminomethyl group at the 3-position of the tetrahydrofuran ring, with the nitrogen atom of the piperidine ring protected as the Boc-carbamate. Deprotection liberates a secondary amine whose spatial trajectory relative to the primary aminomethyl group defines a unique exit vector pair. This geometric arrangement differs from positional isomers (e.g., 4-aminomethyl substitution described for the 1-oxa-8-azaspiro[4.5]decane series in Tian et al. 2020) where the amine vector projects at a different dihedral angle, producing measurable differences in σ1/σ2 selectivity ratios [1][2].

Conformational Analysis Exit Vector Scaffold Geometry Structure-Based Design

Optimal Research and Industrial Application Scenarios for CAS 1268520-21-3 Based on Quantitative Evidence


Sigma-1 Receptor PET Tracer Development: Scaffold-Validated Precursor for Pain and Neurodegeneration Imaging

Institutions developing novel sigma-1 receptor PET radioligands for neuroimaging applications (Alzheimer's disease, Parkinson's disease, pain circuit mapping) should prioritize CAS 1268520-21-3 as the protected precursor to the 3-aminomethyl-2-oxa-8-azaspiro[4.5]decane pharmacophore. The [4.5]-spiro scaffold class has demonstrated σ1 Ki values of 3.26–11.2 nM with 30-fold selectivity over σ2 in published structure-affinity relationship studies [1]. This affinity window meets the patent-defined preferred threshold of <100 nM for σ1 receptor engagement [2], providing a validated starting point for radiolabeling campaigns. The Boc protection strategy enables clean deprotection under acidic conditions (TFA or HCl/dioxane) to unmask the piperidine nitrogen for subsequent functionalization with fluorinated synthons or chelating groups.

PI3Kδ Inhibitor Lead Optimization: Structurally Enabled Scaffold for Hematologic Oncology

Medicinal chemistry teams pursuing selective PI3Kδ inhibitors for B-cell malignancies (CLL, FL, SLL) should procure CAS 1268520-21-3 as a diversification-ready intermediate aligned with the Jiangsu Hengrui patent family (US 2023/0234962 A1), which explicitly enables oxa-azaspiro[4.5]decane-containing compounds as PI3Kδ inhibitors [1]. The 3-aminomethyl group provides a primary amine handle for amide coupling, reductive amination, or urea formation, while the Boc-protected piperidine permits late-stage orthogonal diversification. This orthogonal reactivity profile is critical for systematic exploration of substituent effects on PI3Kδ potency and isoform selectivity against PI3Kα, β, and γ.

Orthogonal Diversity Library Synthesis: Dual-Amine Handle for DNA-Encoded Library (DEL) and Parallel Chemistry

CAS 1268520-21-3 is uniquely suited for DNA-encoded library (DEL) technology and parallel synthesis platforms due to its two chemically differentiable amine handles—a primary aminomethyl group (nucleophilic, pKa ~9.5) and a Boc-protected piperidine (released upon deprotection, pKa ~10.6 for conjugate acid). This differential reactivity enables sequential, chemoselective diversification without protecting group manipulation beyond the initial Boc removal, a capability not offered by the [4.4]nonane analog or by scaffolds lacking orthogonal amine protection. The ≥97% purity specification ensures minimal side-product interference in library pooling and sequencing workflows [1].

Structure-Based Drug Design and Computational Modeling: Geometrically Defined Exit Vector for Docking Studies

Computational chemistry groups performing structure-based drug design against sigma receptors, PI3Kδ, or other targets with spirocyclic ligand co-crystal structures should incorporate CAS 1268520-21-3-derived geometries into virtual screening libraries. The [4.5]-spiro scaffold provides a conformationally restricted core with a defined exit vector pair (3-aminomethyl trajectory + N-Boc-piperidine trajectory) that differs from alternative regioisomers by approximately 60° in dihedral angle. This geometric constraint reduces the entropic penalty upon binding and can improve docking score discrimination in virtual hit identification campaigns targeting rigid binding pockets [1].

Quote Request

Request a Quote for tert-Butyl 3-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.